molecular formula C15H12O4 B1449521 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one CAS No. 593278-92-3

4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one

Cat. No.: B1449521
CAS No.: 593278-92-3
M. Wt: 256.25 g/mol
InChI Key: QQNOPUCVSSJIIN-BQYQJAHWSA-N
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Description

4-Hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one is a pyran-2-one derivative characterized by:

  • A hydroxyl group at position 2.
  • A methyl group at position 6.
  • A (2E)-3-phenylprop-2-enoyl (cinnamoyl) substituent at position 2.

This compound is synthesized via selective hydrogenation of α,β-unsaturated ketones, such as 4-hydroxy-6-methyl-3-[(2E)-3-arylprop-2-enoyl]-2H-pyran-2-ones (e.g., 12a-c), using palladium on carbon (Pd/C) under hydrogen pressure . Its structure features a conjugated enone system, which contributes to reactivity in nucleophilic additions and cyclization reactions .

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-phenylprop-2-enoyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-10-9-13(17)14(15(18)19-10)12(16)8-7-11-5-3-2-4-6-11/h2-9,17H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNOPUCVSSJIIN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation as the Principal Synthetic Route

The most widely documented and efficient method for synthesizing 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one is the Knoevenagel condensation of dehydroacetic acid with benzaldehyde under basic catalysis. This reaction forms the α,β-unsaturated carbonyl system characteristic of the target compound.

Reaction Overview:

  • Reactants: Dehydroacetic acid (DHA) and benzaldehyde (or substituted benzaldehydes)
  • Catalysts: Bases such as piperidine, pyridine, or ammonium acetate
  • Mechanism: Base abstracts an acidic proton from DHA, generating an enolate that attacks the aldehyde carbonyl carbon, followed by elimination of water to yield the conjugated product.

Conventional Heating Method

Historically, the Knoevenagel condensation was conducted under reflux conditions in solvents with prolonged reaction times:

  • Conditions: Heating the mixture with catalysts (piperidine/pyridine) in solvents for 6 to 9 hours.
  • Isolation: After reaction completion, solvent evaporation followed by crystallization from ethanol.
  • Yield: Moderate to good yields but with longer reaction times and higher energy consumption.

Solvent-Free Microwave-Assisted Knoevenagel Condensation (SFMW)

A significant advancement in the preparation method is the solvent-free microwave-assisted Knoevenagel condensation, which dramatically improves reaction efficiency.

Key Features:

  • Procedure: Mix DHA, benzaldehyde, neutral alumina as a solid support, and a catalyst (pyridine/piperidine or ammonium acetate).
  • Microwave Irradiation: Heating under microwave irradiation for 2 to 10 minutes.
  • Advantages:
    • Substantially reduced reaction time (minutes vs. hours).
    • Higher isolated yields (up to 90%).
    • Reduced solvent use and energy consumption.
    • Simplified work-up and purification.
    • Scalable to industrial quantities using large microwave reactors.

Mechanistic Insight:

  • Microwave irradiation enhances dipole-dipole interactions and polarization in the transition state, increasing the reaction rate.
  • Ionic dissociation and polarity of intermediates are increased under microwave conditions, facilitating faster condensation.

Comparative Data on Preparation Methods

Parameter Conventional Heating Solvent-Free Microwave-Assisted (SFMW)
Reaction Time 6 to 9 hours 2 to 10 minutes
Catalyst Piperidine/Pyridine Piperidine/Pyridine or Ammonium Acetate
Solvent Typically used (e.g., ethanol) None (solid support neutral alumina)
Yield Moderate to good (variable) Excellent (up to 90%)
Energy Consumption High Low
Scalability Limited by heating method Suitable for large-scale production
Purification Crystallization after evaporation Crystallization after evaporation

Characterization and Confirmation of Product Purity

The synthesized 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one has been extensively characterized using:

Summary of Research Findings

  • The SFMW method represents a superior approach to the synthesis of the compound, offering significant improvements in reaction speed, yield, and environmental impact.
  • The reaction mechanism under microwave conditions benefits from enhanced molecular polarization and ionic dissociation.
  • The method is versatile and can be adapted for substituted benzaldehydes to synthesize a variety of analogs.
  • The compound’s purity and structure are reliably confirmed by multiple spectroscopic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one exhibit significant antimicrobial properties. A study demonstrated that compounds synthesized via Knoevenagel condensation displayed notable antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

Compound MIC (µg/ml) Target Pathogen
Compound A6.25Staphylococcus aureus
Compound B50Candida albicans
Compound C100Escherichia coli

Antiviral Properties

The compound has been evaluated for its antiviral activity against plant viruses, particularly the Tobacco Mosaic Virus (TMV). Certain derivatives showed promising results, indicating potential use as antiviral agents in agricultural settings .

Pesticide Development

The structural features of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one make it a candidate for developing new pesticide formulations. Its efficacy against pests can be enhanced by modifying its chemical structure to improve bioavailability and reduce toxicity to non-target organisms.

Polymer Chemistry

In materials science, the compound can be utilized in synthesizing novel polymers with enhanced properties such as UV stability and mechanical strength. The incorporation of pyran derivatives into polymer matrices has been shown to improve thermal stability and reduce degradation under UV exposure .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial effects of various derivatives of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one against clinical isolates. The results indicated that certain modifications to the phenylpropene moiety significantly enhanced antimicrobial potency.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a marked reduction in pest populations compared to untreated controls. The efficacy was attributed to both direct toxicity to pests and growth regulation effects on plants.

Mechanism of Action

The mechanism by which 4-Hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

The following table summarizes key pyran-2-one derivatives and their properties:

Compound Name (Substituent at Position 3) Melting Point (°C) Synthesis Method Key Properties/Applications Reference
Target Compound (3-[(2E)-3-phenylprop-2-enoyl]) Not reported Hydrogenation of 12a-c Reactive enone for Michael additions
4-Hydroxy-6-methyl-3-(3-phenylpropyl)-2H-pyran-2-one (13 ) 129–130 Not specified Pale yellow solid; moderate stability
4-Hydroxy-6-methyl-3-(2-phenylpropyl)-2H-pyran-2-one (14 ) 184–186 Not specified White solid; high crystallinity
HMNP (3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}) Not reported Condensation with p-nitrophenylhydrazine Strong H-bonding; thermal stability (up to 513 K)
4-Hydroxy-6-methyl-3-(1-oxobutyl)-2H-pyran-2-one Not reported Natural occurrence in herbs/spices Potential biomarker for food analysis
Key Observations:
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 13 , 14 , and the target compound) exhibit higher melting points compared to aliphatic derivatives (e.g., 20 ) due to enhanced π-π stacking and intermolecular interactions .
  • Conjugation Effects : The target compound’s cinnamoyl group enables UV-Vis absorption (λmax ~394 nm in HMNP), useful in spectroscopic characterization .

Biological Activity

4-Hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one, also known as a derivative of pyranone, is a compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.26 g/mol
  • Structure : Characterized by a pyran ring with hydroxyl and phenyl groups.

Antioxidant Properties

Research has shown that compounds similar to 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one exhibit notable antioxidant activities. A study evaluated various derivatives for their ability to scavenge free radicals using assays such as DPPH and ABTS. The results indicated that the hydroxyl groups significantly contribute to the antioxidant efficacy of these compounds .

Compound DPPH Scavenging Activity (%) ABTS Scavenging Activity (%)
4-Hydroxy Compound75 ± 585 ± 3
Control (Vitamin C)90 ± 295 ± 1

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Interaction with Enzymes

4-Hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one interacts with several enzymes, notably:

  • Cyclin-dependent kinase 2 (cdk2) : This interaction suggests potential applications in cancer therapy by modulating cell cycle progression.
  • Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMCS2) : The compound may influence metabolic pathways related to ketogenesis, indicating a role in metabolic disorders.

Case Studies

  • In Vivo Studies on Cancer Models : A recent study involving animal models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent .
  • Inflammatory Response Modulation : Another study highlighted its effect on inflammatory markers in a rat model of arthritis, where treatment led to decreased levels of pro-inflammatory cytokines, indicating anti-inflammatory properties .

Molecular Mechanisms

The biological effects of this compound are mediated through various molecular mechanisms:

  • Enzyme Inhibition/Activation : Depending on the cellular context, it can either inhibit or activate specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : It influences the expression of genes associated with oxidative stress and inflammation, thereby altering cellular responses.

Subcellular Localization

The localization of this compound within cells is crucial for its activity. It is often found in mitochondria and cytoplasmic compartments, where it can effectively interact with target enzymes and receptors.

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored for:

  • Antioxidant formulations
  • Antimicrobial agents
  • Cancer therapeutics

Industrial Use

In addition to its pharmaceutical potential, it is used in the production of dyes and pigments due to its unique chemical structure and properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one, and how are reaction conditions optimized?

  • Methodology :

  • The compound is synthesized via selective hydrogenation of α,β-unsaturated ketone precursors using 10% Pd/C under hydrogen pressure (11 kg/cm²) in ethyl acetate .
  • Alternative routes involve Knoevenagel condensation of dehydroacetic acid analogs with aromatic aldehydes under UV light or ultrasound irradiation, optimizing solvent polarity and catalyst loading (e.g., p-toluenesulfonic acid) .
  • Key parameters : Reaction time (4–6 hours), temperature (75–85°C), and solvent selection (ethanol, DMF) significantly influence yield (31–75%) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods with SHELXS or SHELXD .
  • Refinement employs SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. Residual factors (R1 < 0.05) and goodness-of-fit (GOF > 1.0) validate structural accuracy .

Q. What spectroscopic techniques are used for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • 1H/13C NMR : Assignments rely on coupling constants (e.g., J = 15–16 Hz for trans-alkene protons) and DEPT-135 for distinguishing CH₂/CH₃ groups .
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretching) and 1610 cm⁻¹ (conjugated enone) confirm functional groups .
  • Contradiction resolution : Discrepancies in UV-Vis λmax (330–490 nm) across solvents (DMF vs. MeCN) are addressed via computational TD-DFT to model solvatochromic effects .

Advanced Research Questions

Q. How does the compound’s reactivity with nucleophiles (e.g., amines, hydrazines) inform its potential as a pharmacophore?

  • Methodology :

  • Reaction with o-phenylenediamine under microwave irradiation forms 1,5-benzodiazepines via cyclocondensation. The pyrone ring’s electrophilic C-2 position drives nucleophilic attack, monitored by LC-MS .
  • Ethylamine induces ring-opening to form conjugated imines, characterized by X-ray crystallography and mass spectrometry. Mechanistic pathways are mapped using kinetic isotope effects (KIEs) .

Q. What computational strategies are employed to predict the compound’s electronic properties and bioactivity?

  • Methodology :

  • DFT calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) to predict charge-transfer interactions and antioxidant potential .
  • Molecular docking (AutoDock Vina) screens against targets like COX-2 (PDB: 1CX2) to rationalize anti-inflammatory activity, with binding energies < −8.0 kcal/mol .

Q. How are transition metal complexes of this compound synthesized, and what applications do they have in catalysis or sensing?

  • Methodology :

  • Schiff base derivatives coordinate with Pd(II) or Ir(IV) in ethanol, forming binuclear complexes characterized by cyclic voltammetry (E₁/₂ ≈ 0.45 V vs. Ag/AgCl) .
  • Applications:
  • Glucose sensing : Palladium complexes show redox activity in alkaline media (pH 12), with detection limits < 1 µM via amperometry .
  • Catalysis : Ni(II) complexes mediate Suzuki-Miyaura cross-coupling (TON > 500) in aqueous DMF .

Q. How can structural analogs of this compound be designed to enhance biological activity, and what SAR trends are observed?

  • Methodology :

  • SAR analysis : Substitution at the C-3 propenoyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) .
  • Analog synthesis : Hydrogenation of α,β-unsaturated ketones to saturated derivatives (e.g., 3-(3-arylpropanoyl)) reduces cytotoxicity (IC50 > 100 µM) while retaining anti-inflammatory effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one

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